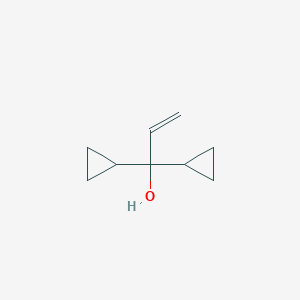

1,1-Dicyclopropylprop-2-en-1-ol

Description

Properties

CAS No. |

55091-59-3 |

|---|---|

Molecular Formula |

C9H14O |

Molecular Weight |

138.21 g/mol |

IUPAC Name |

1,1-dicyclopropylprop-2-en-1-ol |

InChI |

InChI=1S/C9H14O/c1-2-9(10,7-3-4-7)8-5-6-8/h2,7-8,10H,1,3-6H2 |

InChI Key |

GIEXUCQVFSVKRE-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(C1CC1)(C2CC2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

1,1-Dicyclopropylprop-2-en-1-ol can be synthesized through various methods. One common approach involves the reaction of cyclopropylmethyl magnesium bromide with propargyl alcohol under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is carried out at low temperatures to ensure the stability of the cyclopropyl groups .

Industrial Production Methods:

Industrial production of 1,1-Dicyclopropylprop-2-en-1-ol is limited due to its specialized nature. when produced on a larger scale, the synthesis often involves the use of advanced catalytic systems and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions:

1,1-Dicyclopropylprop-2-en-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into saturated alcohols using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products:

Oxidation: Ketones, aldehydes

Reduction: Saturated alcohols

Substitution: Alkyl halides, esters

Scientific Research Applications

Medicinal Chemistry

1,1-Dicyclopropylprop-2-en-1-ol is being investigated for its potential therapeutic properties. The compound's structure allows for interactions with biological targets, making it a candidate for drug development.

Case Study : A study published in the Journal of Organic Chemistry highlighted the synthesis of derivatives of 1,1-Dicyclopropylprop-2-en-1-ol and their evaluation as potential anti-cancer agents. The results indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting a pathway for further development in oncology treatments .

Agriculture

The compound is also being explored for its applications in enhancing plant growth and stress tolerance. Research indicates that derivatives of prop-2-en-1-ol can increase abiotic stress tolerance in plants.

Case Study : A patent application noted the use of prop-2-en-1-ol derivatives to improve crop yield under abiotic stress conditions such as drought and salinity. The study demonstrated that plants treated with these compounds showed enhanced growth and resilience compared to untreated control groups .

Materials Science

In materials science, 1,1-Dicyclopropylprop-2-en-1-ol is being studied for its potential use in polymer synthesis and as a building block for advanced materials.

Data Table: Potential Applications in Materials Science

| Application Area | Description | Potential Benefits |

|---|---|---|

| Polymer Synthesis | Used as a monomer in polymerization reactions | Improved material properties |

| Coatings | Development of protective coatings | Enhanced durability and resistance |

| Composite Materials | Integration into composite structures | Lightweight yet strong materials |

Mechanism of Action

The mechanism of action of 1,1-Dicyclopropylprop-2-en-1-ol involves its interaction with molecular targets through its hydroxyl and cyclopropyl groups. These interactions can lead to various chemical transformations, depending on the reaction conditions and reagents used. The compound’s unique structure allows it to participate in a range of chemical pathways, making it a valuable tool in mechanistic studies .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following compounds share structural similarities (allyl/propargyl alcohol backbone) but differ in substituents, leading to distinct properties:

*Inferred from cyclopropyl groups (C₃H₅ each) and prop-2-en-1-ol (C₃H₅O).

Key Observations:

- Cyclopropyl vs. Aromatic Groups : The cyclopropyl substituents in 1,1-Dicyclopropylprop-2-en-1-ol confer unique steric and electronic effects compared to phenyl or tolyl groups. Cyclopropanes may enhance strain-driven reactivity, whereas aromatic groups (e.g., in 1,1-Diphenyl-2-propyn-1-ol) stabilize resonance structures .

- LogP Variations : 1-(m-Tolyl)prop-2-en-1-ol (LogP 2.21) is more lipophilic than the cyclopropyl derivative (LogP 1.05), likely due to the hydrophobic methylphenyl group .

- Vapor Pressure : The near-zero vapor pressure of 1,1-Dicyclopropylprop-2-en-1-ol suggests it is less volatile than compounds with simpler substituents, impacting handling and storage .

Q & A

Q. What are the common synthetic routes for 1,1-dicyclopropylprop-2-en-1-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves cyclopropanation of allylic alcohols or alkene precursors. For example, cyclopropyl groups can be introduced via Simmons–Smith reactions or transition-metal-catalyzed cyclopropanation (e.g., using diazo compounds). Key variables include:

- Catalyst choice : Zinc-copper couples for Simmons–Smith .

- Temperature : Low temperatures (−20°C to 0°C) to minimize side reactions .

- Solvent : Dichloromethane or THF for optimal cyclopropane ring stability .

Yield optimization requires careful control of stoichiometry and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. How can the structure of 1,1-dicyclopropylprop-2-en-1-ol be confirmed using spectroscopic techniques?

- Methodological Answer :

- NMR :

- ¹H NMR : Cyclopropane protons appear as distinct multiplets (δ 0.5–1.5 ppm). The allylic alcohol proton (OH) is typically broad (δ 1.5–2.5 ppm) .

- ¹³C NMR : Cyclopropane carbons resonate at δ 10–20 ppm; the enol carbon appears at δ 120–130 ppm .

- IR : O-H stretch ~3200–3600 cm⁻¹; C=C stretch ~1640–1680 cm⁻¹ .

- MS : Molecular ion peak ([M+H]⁺) at m/z 152.2 (calculated for C₉H₁₂O) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for 1,1-dicyclopropylprop-2-en-1-ol derivatives?

- Methodological Answer : Discrepancies may arise from:

- Stereochemical variations : Use chiral HPLC or enzymatic resolution to isolate enantiomers and test separately .

- Solubility differences : Compare activity in polar (DMSO) vs. nonpolar (lipid emulsion) carriers .

- Assay specificity : Validate target binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to rule off-target effects .

Example: Anti-inflammatory activity in murine models showed EC₅₀ = 12 μM in DMSO but no activity in aqueous buffers due to poor solubility .

Q. How can computational modeling predict the reactivity of 1,1-dicyclopropylprop-2-en-1-ol in ring-opening reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess strain energy in cyclopropane rings (~27 kcal/mol per ring), which drives ring-opening .

- Transition State Analysis : Identify intermediates in acid-catalyzed ring-opening using Gaussian or ORCA software. Key parameters include protonation at the allylic OH group .

- Kinetic Isotope Effects (KIE) : Deuterium labeling at the cyclopropane C-H bonds validates computational predictions experimentally .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.